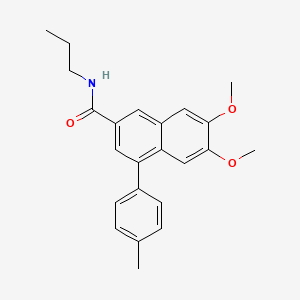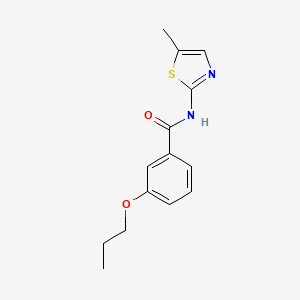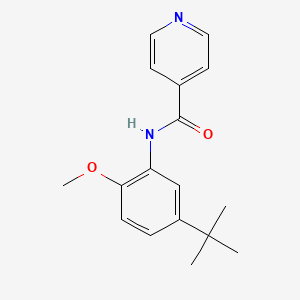
6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide
Overview
Description
6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide, also known as DMPN, is a synthetic compound that has been developed for its potential as a research tool in the field of neuroscience. DMPN is a naphthamide derivative that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular functions, including neurotransmitter release, calcium signaling, and cell survival.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and cell survival. By binding to the sigma-1 receptor, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide may alter the activity of these cellular processes and lead to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide are still being studied, but early research suggests that it may have a variety of effects on cellular function. For example, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor. Additionally, 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one limitation of using 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide is that its effects on cellular function are not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Future Directions
There are several potential future directions for research involving 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the use of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a tool for studying the role of the sigma-1 receptor in cellular function. Additionally, researchers are interested in exploring the potential of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a neuroprotective agent in animal models of neurological disorders.
Scientific Research Applications
6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide as a tool for studying the sigma-1 receptor. The sigma-1 receptor has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. By studying the effects of 6,7-dimethoxy-4-(4-methylphenyl)-N-propyl-2-naphthamide on the sigma-1 receptor, researchers hope to gain a better understanding of the role of this receptor in these disorders.
properties
IUPAC Name |
6,7-dimethoxy-4-(4-methylphenyl)-N-propylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-5-10-24-23(25)18-11-17-13-21(26-3)22(27-4)14-20(17)19(12-18)16-8-6-15(2)7-9-16/h6-9,11-14H,5,10H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMVVUFMURWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4648045.png)
![N-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4648053.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4648057.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4648059.png)



![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-3-methyl-N-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4648093.png)
![8-benzyl-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4648101.png)


![N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B4648122.png)
![2-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4648136.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)